9H-Purin-6-amine, 2-chloro-N-(4-methylphenyl)-9-(phenylmethyl)-
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Overview
Description
9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a benzyl group, a chloro substituent, and a p-tolyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a purine derivative.
Benzylation: Introduce the benzyl group using benzyl chloride in the presence of a base such as sodium hydride.
Chlorination: Introduce the chloro substituent using a chlorinating agent like thionyl chloride.
Amination: Introduce the p-tolylamine group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or p-tolyl groups.
Reduction: Reduction reactions could target the chloro substituent or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound might be studied for its interactions with nucleic acids or proteins, given its purine structure.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting enzymes or receptors involved in purine metabolism.
Industry
In industry, the compound might find use in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleic acid metabolism or signaling pathways. The benzyl and p-tolyl groups might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9H-purin-6-amine: Lacks the chloro and p-tolyl groups.
2-Chloro-9H-purin-6-amine: Lacks the benzyl and p-tolyl groups.
N-(p-tolyl)-9H-purin-6-amine: Lacks the benzyl and chloro groups.
Uniqueness
The unique combination of benzyl, chloro, and p-tolyl groups in 9-Benzyl-2-chloro-N-(p-tolyl)-9H-purin-6-amine may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
125802-49-5 |
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Molecular Formula |
C19H16ClN5 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
9-benzyl-2-chloro-N-(4-methylphenyl)purin-6-amine |
InChI |
InChI=1S/C19H16ClN5/c1-13-7-9-15(10-8-13)22-17-16-18(24-19(20)23-17)25(12-21-16)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,23,24) |
InChI Key |
MAYUQYBIHUAAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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